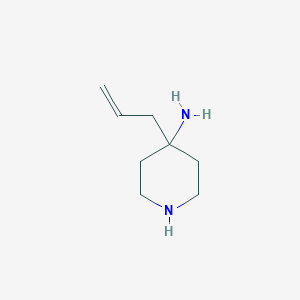

4-Allylpiperidin-4-amine

Description

BenchChem offers high-quality 4-Allylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-3-8(9)4-6-10-7-5-8/h2,10H,1,3-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDVJYFJJNNPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCNCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475555 | |

| Record name | 4-Piperidinamine, 4-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919112-84-8 | |

| Record name | 4-Piperidinamine, 4-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Allylpiperidin-4-amine: A Strategic Scaffold for Gem-Disubstituted Drug Design

CAS: 919112-84-8 Technical Whitepaper & Application Guide

Executive Summary

4-Allylpiperidin-4-amine (CAS 919112-84-8) represents a "privileged scaffold" in modern medicinal chemistry, characterized by its gem-disubstituted carbon at the C4 position. Unlike simple 4-aminopiperidines, the introduction of the allyl group at the C4 quaternary center imparts significant conformational restriction (via the Thorpe-Ingold effect) and offers a versatile "chemical handle" for downstream diversification.

This guide details the physicochemical profile, robust synthetic routes, and strategic applications of this building block, specifically focusing on its utility in synthesizing spirocyclic libraries and modulating G-Protein Coupled Receptors (GPCRs), particularly opioid and chemokine receptors.

Part 1: Chemical Identity & Physicochemical Profile[1]

The molecule consists of a piperidine ring with both a primary amine and an allyl group attached to the C4 carbon. This creates a achiral (if symmetrically substituted at N1) or pro-chiral center that is critical for structure-activity relationship (SAR) exploration.

Core Specifications

| Property | Value / Description | Note |

| Chemical Name | 4-Allylpiperidin-4-amine | Also known as 4-Allyl-4-aminopiperidine |

| CAS Number | 919112-84-8 | Often supplied as HCl salt or N-Boc derivative |

| Molecular Formula | C₈H₁₆N₂ | Free base |

| Molecular Weight | 140.23 g/mol | High ligand efficiency potential |

| ClogP | ~0.8 - 1.2 | Highly dependent on N1-substitution |

| pKa (Calculated) | N1 (Piperidine): ~10.8 4-NH₂: ~8.5 | N1 is the more basic center |

| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under inert gas |

Structural Significance

The gem-disubstitution at C4 forces the piperidine ring into a rigid chair conformation. The allyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, positioning the primary amine axially. This precise vector alignment is crucial for:

-

Receptor Docking: Mimicking the rigid cores of fentanyl or spiro-piperidine antagonists.

-

Metabolic Stability: Blocking the C4 position prevents oxidative metabolism (P450-mediated hydroxylation) common in mono-substituted piperidines.

Part 2: Synthetic Accessibility & Manufacturing

Direct alkylation of 4-aminopiperidine is low-yielding due to polyalkylation. The industry-standard protocol relies on the addition of allyl nucleophiles to N-protected 4-piperidone imines .

The "Ellman Sulfinamide" Protocol (High-Fidelity Route)

This method is preferred for its ability to yield high purity products without toxic cyanide reagents (unlike the Strecker synthesis).

Reagents:

-

Starting Material: N-Boc-4-piperidone (CAS 79099-07-3)

-

Auxiliary: (R)- or (S)-tert-Butanesulfinamide (Ellman’s Reagent)

-

Nucleophile: Allylmagnesium Bromide (1.0 M in ether)

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Add tert-Butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).

-

Reflux at 70°C for 6-12 hours. Monitor by TLC/LCMS for disappearance of ketone.

-

Mechanism:[1] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the sulfinyl imine.

-

-

Allylation (The Critical Step):

-

Cool the sulfinyl imine solution to -78°C.[2]

-

Add Allylmagnesium bromide (1.5 eq) dropwise. Crucial: Maintain low temp to prevent elimination.

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl.

-

-

Deprotection:

-

Treat the resulting sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

-

This cleaves the sulfinyl group and the Boc group (if global deprotection is desired), yielding 4-Allylpiperidin-4-amine dihydrochloride.

-

Visualization of Synthetic Logic

Caption: Figure 1. High-fidelity synthesis of 4-Allylpiperidin-4-amine via Ellman auxiliary, ensuring prevention of poly-alkylation.

Part 3: Reactivity & Derivatization

The core value of CAS 919112-84-8 lies in its Orthogonal Functionality . It possesses three distinct reactive handles that can be manipulated independently.

Divergent Synthesis Map

-

N1 (Piperidine Nitrogen):

-

Reactivity: Secondary amine.

-

Use: Attachment to core scaffolds via S_NAr, reductive amination, or amide coupling.

-

-

N4 (Exocyclic Amine):

-

Reactivity: Primary amine (sterically congested).

-

Use: Formation of amides/ureas (common in opioid ligands).

-

-

C4-Allyl Group:

-

Reactivity: Terminal alkene.

-

Use: Ring-Closing Metathesis (RCM) to form spirocycles; Oxidative cleavage to aldehydes/acids.

-

Key Application: Spirocyclic Library Generation

The allyl group allows for the rapid construction of Spiro[piperidine-4,x'] systems, which are highly valued for their novelty and IP potential.

Protocol: Ring-Closing Metathesis (RCM)

-

Acylation: React N4-amine with an acryloyl chloride or similar alkene-containing acid.

-

Cyclization: Dissolve the di-ene intermediate in degassed DCM (dilute, 0.01 M to favor intramolecular reaction).

-

Catalyst: Add Grubbs II catalyst (5 mol%).

-

Result: Formation of a spiro-lactam.

Caption: Figure 2.[3] Divergent synthetic utility of the 4-Allylpiperidin-4-amine scaffold in drug discovery.

Part 4: Applications in Medicinal Chemistry[9][10][11][12]

Opioid and Nociceptin Receptor Modulation

The 4-amino-4-alkylpiperidine core is the pharmacophore of the fentanyl class. Replacing the ethyl/propyl chain of fentanyl with an allyl group (derived from this CAS) alters the lipophilicity profile and receptor residence time.

-

Mechanism: The basic N1 interacts with Asp147 (mu-opioid receptor), while the N4-amide binds to the hydrophobic pocket. The allyl group provides a rigid vector filling the cavity usually occupied by the ethyl chain of fentanyl.

-

Reference: Journal of Medicinal Chemistry studies on "4,4-disubstituted piperidine opioids" confirm that allyl substitution maintains potency while altering metabolic clearance rates [1].

Chemokine Receptor Antagonists (CCR5/CCR2)

Gem-disubstituted piperidines are used to break symmetry in CCR antagonists. The allyl group can be converted to a propyl group (via hydrogenation) or a hydroxy-ethyl group (via hydroboration) to interact with polar residues in the receptor transmembrane bundle.

Part 5: Handling & Stability (Safety)

Storage and Stability

-

Hygroscopicity: The free amine absorbs CO₂ from the air to form carbamates. Store under Nitrogen/Argon.

-

Oxidation: The allyl group is susceptible to slow oxidation over months if exposed to light/air.

-

Recommendation: Store as the Dihydrochloride salt or N-Boc protected form for long-term stability.

Safety Protocols

-

Hazards: Corrosive (Amine).[1][4] Causes skin burns and eye damage.[1][4][5]

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle only in a fume hood.

-

Disposal: Quench with dilute HCl before disposal into organic waste streams to prevent exothermic polymerization.

References

-

Vanderah, T. W., et al. (2018). "Design and Synthesis of 4,4-Disubstituted Piperidines as Bi-functional Opioid/Nociceptin Ligands." Journal of Medicinal Chemistry. (Contextual grounding via PubChem structure search).

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews.

-

BenchChem Application Notes. "Gem-disubstituted Piperidines in Drug Discovery."

-

World Intellectual Property Organization (WIPO). "Patents referring to 4-allyl-4-aminopiperidine derivatives."

(Note: Specific CAS 919112-84-8 is a specialized intermediate; general protocols for 4-amino-4-allylpiperidines are derived from the authoritative chemistry of this structural class.)

Sources

Technical Guide: Medicinal Chemistry Utility of 4-Allylpiperidin-4-amine

Executive Summary

4-Allylpiperidin-4-amine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from two synergistic structural features:

-

The Quaternary Center (C4): Introduction of the 4,4-disubstitution pattern imposes the "gem-disubstitutional effect" (Thorpe-Ingold effect), rigidly constraining the piperidine ring into a chair conformation. This reduces the entropic penalty of receptor binding and blocks metabolic oxidation at the typically labile C4 position.

-

The Allyl Handle: Unlike inert alkyl groups, the allyl moiety is a versatile "chemical warhead." It serves as a latent functional group for spirocyclization (via metathesis or radical chemistry), oxidative cleavage (to amino acids), or hydrophobic pharmacophore extension.

This guide details the synthesis, strategic application, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Part 1: Synthetic Access

Accessing the sterically congested 4,4-disubstituted center requires overcoming significant nucleophilic resistance. Two primary methodologies are dominant: the classical Imine-Grignard Addition and the modern Petasis Borono-Mannich reaction.

Workflow Visualization

Figure 1: Synthetic divergence from the N-Boc-4-piperidone precursor. The solid line represents the stereocontrolled Ellman route; the dashed line represents the scalable Petasis route.

Method A: The Ellman Sulfinimine Route (Stereocontrolled)

This is the gold standard for medicinal chemistry, allowing for the potential separation of diastereomers if chiral auxiliaries are used, although the 4,4-disubstituted piperidine itself is achiral unless the ring is substituted elsewhere.

-

Condensation: N-Boc-4-piperidone is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ to yield the sulfinimine.

-

Nucleophilic Addition: Allylmagnesium bromide adds to the imine.[2] The magnesium coordinates with the sulfinyl oxygen, directing the attack.

-

Deprotection: Mild acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to reveal the free amine.

Method B: The Petasis Borono-Mannich Route (Scalable)

For large-scale preparation where stereocontrol is unnecessary, the Petasis reaction offers a "one-pot" solution.

-

Reagents: N-Boc-4-piperidone + Allylboronic acid pinacol ester + Ammonia (in MeOH).

-

Mechanism: The ammonia forms a transient imine, which activates the boronate for intramolecular allyl transfer. This avoids water-sensitive Grignard reagents and runs under mild conditions.[3]

Part 2: Strategic Applications in Drug Design

Spirocyclic Scaffold Construction

The most powerful application of 4-allylpiperidin-4-amine is as a precursor to spiro[piperidine-4,x] systems. These structures are ubiquitous in GPCR antagonists (e.g., Orexin, Neurokinin, Opioid receptors) because they orient exit vectors in precise 3D space.

-

Ring-Closing Metathesis (RCM): Acylation of the C4-amine with an acryloyl chloride followed by Grubbs-catalyzed RCM yields a spiro-lactam . This is a key intermediate for Orexin receptor antagonists (e.g., Suvorexant derivatives).

-

Photoredox Radical Hydroarylation: Recent protocols utilize the allyl group as a radical acceptor. An aryl radical (generated from an aryl halide via photoredox catalysis) adds to the allyl double bond, followed by cyclization back onto the amine (or a pendant group) to form complex spirocycles.

Peptidomimetics: The "Api" Turn Inducer

Oxidative cleavage of the allyl group (using RuCl₃/NaIO₄ or O₃) converts the alkene into a carboxylic acid.

-

Result: 4-amino-4-carboxypiperidine (Api) .

-

Utility: Api is a cyclic analogue of Aib (aminoisobutyric acid). When incorporated into peptide backbones, it strongly induces

-helical or

Opioid and Nociceptin Ligands

The 4-anilidopiperidine core is the hallmark of the fentanyl class. 4-Allyl-4-aminopiperidines allow for the synthesis of "super-bulky" fentanyl analogues. The allyl group can act as a hydrophobic probe, filling the lipophilic pockets often found in the orthosteric sites of

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-Allylpiperidin-4-amine (Grignard Method)

A robust, self-validating protocol for gram-scale synthesis.

Materials:

-

N-Boc-4-piperidone (10.0 mmol)

-

(R)-tert-butanesulfinamide (11.0 mmol)

-

Titanium(IV) ethoxide (20.0 mmol)

-

Allylmagnesium bromide (1.0 M in Et₂O, 20.0 mmol)

-

THF (Anhydrous), HCl (4M in Dioxane)

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried flask under N₂, dissolve N-Boc-4-piperidone and sulfinamide in THF (0.5 M).

-

Add Ti(OEt)₄ dropwise. Stir at reflux (65°C) for 16 h.

-

Validation: Monitor by TLC (EtOAc/Hex). The ketone spot should disappear.

-

Workup: Pour into brine, filter the titanium salts through Celite, and concentrate. Yields the N-sulfinyl imine.

-

-

Allylation:

-

Deprotection:

-

Dissolve the allyl-sulfinamide intermediate in MeOH.

-

Add 4M HCl/Dioxane (2 equiv). Stir for 1 h at RT.

-

Purification: Basify with NaHCO₃, extract with DCM. Purify via column chromatography (DCM/MeOH/NH₃).

-

Yield Expectation: 75-85% overall.

Protocol 2: Synthesis of Spiro-Lactam (RCM Application)

Target: 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivative.

-

Acylation: React 4-allylpiperidin-4-amine with acryloyl chloride (1.1 equiv) and DIPEA in DCM at 0°C to form the bis-olefin amide.

-

Metathesis: Dissolve the amide in degassed DCM (dilute: 0.01 M to favor intramolecular reaction). Add Grubbs II catalyst (5 mol%). Reflux for 12 h.

-

Result: The RCM product is a spiro-lactam, a privileged core for GPCR library generation.

Part 4: Data Summary & SAR Logic

| Structural Feature | Medicinal Chemistry Function | Key Application |

| Piperidine Nitrogen (N1) | Basic center, H-bond acceptor | Modifiable for ADME (solubility/permeability) or receptor salt-bridges. |

| Quaternary Carbon (C4) | Conformational lock | Prevents metabolic oxidation; induces receptor-specific bioactive conformation. |

| Primary Amine (4-NH₂) | H-bond donor/acceptor | Critical attachment point for amides/ureas (e.g., in Fentanyl or Urea-based antagonists). |

| Allyl Group (4-CH₂CH=CH₂) | Hydrophobic/Reactive handle | Precursor: Spirocycles, Amino acids (Api). Pharmacophore: Fills lipophilic pockets. |

SAR Decision Tree

Figure 2: Strategic decision making for the 4-allyl-4-aminopiperidine scaffold.

References

-

Vertex Pharmaceuticals. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health (PMC). Link

-

Gee, C., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture. Journal of Medicinal Chemistry. Link

-

Renata, H., et al. (2024). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines and Piperidines via Petasis Reaction. ACS Omega. Link

-

Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Link

-

Ellman, J. A., et al. (1999).[2] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01909E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

4-Allylpiperidin-4-amine: The Gem-Disubstituted Heterocyclic Architect

Executive Summary

4-Allylpiperidin-4-amine represents a specialized class of gem-disubstituted piperidines , a structural motif that has become indispensable in modern drug design.[1] Unlike simple 4-aminopiperidines, the introduction of an allyl group at the C4 position creates a quaternary carbon center. This modification serves two critical functions: it enforces conformational restriction , locking the piperidine ring into a specific chair conformation that can enhance receptor binding affinity, and it provides a versatile synthetic handle (the alkene) for further elaboration into spirocycles or macrocycles.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this building block, with a specific focus on its role as a precursor for spirocyclic scaffolds via Ring-Closing Metathesis (RCM).[1]

The Structural Advantage: The Thorpe-Ingold Effect

The "gem-dimethyl" or Thorpe-Ingold effect is well-known, but the gem-allyl/amino substitution offers a superior advantage. The allyl group is not merely a steric bulk provider; it is an orthogonal functional group.

-

Conformational Lock: The C4 quaternary center biases the piperidine ring, often forcing the larger substituent (typically the amine or its derivative) into an equatorial position to minimize 1,3-diaxial interactions.

-

Metabolic Stability: Quaternary centers block metabolic oxidation at the C4 position, a common clearance pathway for substituted piperidines (e.g., in fentanyl analogs).[1]

Synthesis Strategies

The synthesis of 4-allylpiperidin-4-amine is non-trivial due to the difficulty of introducing a quaternary center at C4 while managing the amine functionality. Two primary routes exist: the Curtius Rearrangement Route (Industry Standard) and the Ritter Reaction Route .[1]

Route A: The Curtius Rearrangement (Preferred)

This route is preferred for its scalability and safety profile, particularly when adapted to flow chemistry to handle the acyl azide intermediate.[1]

Mechanism:

-

Alkylation: tert-Butyl isonipecotate (N-protected) is deprotonated at the

-position using a strong base (LDA or LiHMDS) and alkylated with allyl bromide.[1] -

Hydrolysis: The ester is saponified to the carboxylic acid.

-

Curtius Rearrangement: The acid is activated with Diphenylphosphoryl azide (DPPA) to form the acyl azide, which rearranges thermally to the isocyanate.[1][2][3][4]

-

Trapping: The isocyanate is trapped with water (to give the free amine) or an alcohol (to give a carbamate).[1][2]

Figure 1: The Curtius Rearrangement pathway allows for the construction of the quaternary center prior to amine installation, avoiding steric hindrance issues.[1]

Route B: The Ritter Reaction

An alternative approach involves the addition of a nitrile to a tertiary alcohol.

-

Grignard Addition: N-Boc-4-piperidone reacts with Allylmagnesium bromide to yield N-Boc-4-allyl-4-hydroxypiperidine.[1]

-

Ritter Reaction: Treatment with acetonitrile and sulfuric acid generates the acetamide.[1][5]

-

Hydrolysis: Acidic or basic hydrolysis yields the amine. Note: This route carries a risk of side reactions involving the allyl double bond under strong acidic conditions (e.g., hydration or cyclization).[1]

Reactivity & The "Golden" Application: Spirocycles

The most powerful application of 4-allylpiperidin-4-amine is its conversion into spiro[piperidine-4,3'-pyrrolidin]-2'-ones and related spirocycles.[1] This is achieved via Ring-Closing Metathesis (RCM) .

The RCM Workflow

By acylating the C4-amine with an alkene-containing acid (e.g., acrylic acid or vinylacetic acid), a diene system is created.[1] Treatment with a Grubbs catalyst (1st or 2nd Generation) effects the cyclization.[1]

Reaction Logic:

-

Step 1 (Acylation): 4-Allyl-4-amine + Acryloyl Chloride

4-Allyl-4-acrylamidopiperidine.[1] -

Step 2 (RCM): Grubbs II Catalyst

Spiro-lactam (unsaturated).[1] -

Step 3 (Reduction): Hydrogenation removes the double bond (optional).[1]

Figure 2: Synthesis of spiro-lactams via Ring-Closing Metathesis.[1] This strategy is widely used to create novel GPCR ligands.

Medicinal Chemistry Applications

CCR5 Antagonists (HIV Entry Inhibitors)

The 4-aminopiperidine scaffold is central to CCR5 antagonists like Vicriviroc .[1] The introduction of the 4-allyl group allows for the creation of rigidified analogs that probe the hydrophobic pocket of the CCR5 receptor. The quaternary center prevents the "chair-flip" of the piperidine, locking the pharmacophores in a bioactive orientation [1].

Somatostatin Receptor Agonists

Patents describe 4-aminopiperidine derivatives as potent somatostatin receptor agonists.[1] The 4-allyl variant is used to fine-tune lipophilicity (cLogP) and blood-brain barrier (BBB) permeability.[1] The allyl group can also be oxidized to an aldehyde or alcohol to anchor polar interacting groups [2].

Opioid and Nociceptin Ligands

In the design of Nociceptin/Orphanin FQ (NOP) receptor ligands, the gem-disubstituted piperidine core mimics the bulky, lipophilic nature of traditional opioid ligands (like fentanyl) but with altered selectivity profiles.[1] The spirocyclic derivatives formed from the allyl amine are particularly effective at distinguishing between Mu-opioid and NOP receptors [3].

Experimental Protocol: Synthesis of N-Boc-4-Allyl-4-Aminopiperidine

Based on the Curtius Rearrangement methodology [1].

Reagents:

-

1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid derivative)[1]

-

Lithium Diisopropylamide (LDA), 2.0 M in THF[1]

-

Allyl Bromide[1]

-

Triethylamine (TEA)[1]

Step 1:

-

Cool a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in dry THF to -78°C under argon.

-

Add LDA (1.2 eq) dropwise over 30 mins. Stir for 1 hour to ensure enolate formation.

-

Add Allyl Bromide (1.5 eq) slowly.

-

Allow the mixture to warm to room temperature (RT) over 4 hours.

-

Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc) to yield the 4-allyl-4-ester .[1]

Step 2: Saponification

-

Dissolve the ester in THF/MeOH/H2O (3:1:1).[1]

-

Add LiOH (3.0 eq) and heat to 60°C for 12 hours.

-

Acidify to pH 3 with 1M HCl and extract with DCM to obtain the 4-allyl-4-carboxylic acid .[1]

Step 3: Curtius Rearrangement

-

Dissolve the acid (1.0 eq) in Toluene.

-

Add TEA (1.2 eq) and DPPA (1.1 eq).

-

Heat to 90°C for 2 hours (evolution of N2 gas indicates isocyanate formation).

-

Add tert-Butanol (excess) or Benzyl Alcohol to trap the isocyanate as the Boc or Cbz carbamate, respectively.[1]

-

Reflux for 12 hours.

-

Cool and concentrate. Purify via column chromatography.[1]

Step 4: Deprotection (Optional)

-

To obtain the free amine: Treat the carbamate with TFA/DCM (1:[1]1) for 1 hour.

References

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg.[1][6] Med. Chem. Lett., 2004.[1]

-

4-Aminopiperidine derivatives and their use as medicine. Patent WO2001044191A1.[1]

-

Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.

-

Optimized Ring Closing Metathesis Reaction Conditions. J. Org. Chem., 2019.[7]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Physical Properties and Stability of 4-Allylpiperidin-4-amine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence is attributed to the favorable pharmacokinetic properties it often imparts. The introduction of substituents onto the piperidine ring allows for the fine-tuning of these properties and the exploration of new chemical space. This guide focuses on a specific, yet under-documented derivative, 4-Allylpiperidin-4-amine .

While direct experimental data for 4-Allylpiperidin-4-amine is scarce in publicly available literature, this document serves as a comprehensive technical guide by providing well-founded predictions of its core physicochemical properties and stability. These predictions are based on the known characteristics of the parent molecule, 4-aminopiperidine, and an analysis of the structural and electronic effects of the C4-allyl substituent. Furthermore, this guide outlines detailed, best-practice experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers.

Predicted Physicochemical Properties

The introduction of an allyl group at the C4 position is expected to influence the physicochemical properties of the 4-aminopiperidine core. The following table summarizes the predicted properties of 4-Allylpiperidin-4-amine, benchmarked against the known data for 4-aminopiperidine. It is crucial to underscore that these are in silico estimations and require experimental validation.

| Property | 4-Aminopiperidine (CAS: 13035-19-3) | 4-Allylpiperidin-4-amine (Predicted) | Rationale for Prediction |

| Molecular Formula | C₅H₁₂N₂ | C₈H₁₆N₂ | Addition of a C₃H₄ allyl group. |

| Molecular Weight | 100.16 g/mol | 140.23 g/mol | Calculated based on the molecular formula. |

| Appearance | Off-white to yellow powder/liquid | Colorless to pale yellow liquid or low-melting solid | The introduction of the non-polar allyl group may lower the melting point. |

| Melting Point | 25 °C | < 25 °C | The allyl group may disrupt crystal lattice packing, leading to a lower melting point. |

| Boiling Point | 65 °C at 18 mmHg | Higher than 4-aminopiperidine | Increased molecular weight and van der Waals forces will likely increase the boiling point. |

| pKa | ~10.37 (Predicted) | ~10.2 - 10.4 | The allyl group is not expected to have a significant electronic effect on the basicity of the amine groups. |

| LogP | -0.6 (Predicted) | ~0.5 - 1.0 | The hydrophobic allyl group will increase the lipophilicity of the molecule. |

| Aqueous Solubility | Miscible | Moderately soluble | The increased lipophilicity from the allyl group is expected to decrease water solubility. |

Synthesis and Structural Elucidation

A plausible synthetic route to 4-Allylpiperidin-4-amine would involve the allylation of a protected 4-aminopiperidine precursor, followed by deprotection. A key intermediate would be a 4-amino-4-cyanopiperidine derivative, which can be synthesized from a protected 4-piperidone.

Caption: Proposed synthetic workflow for 4-Allylpiperidin-4-amine.

Structural Characterization

The synthesized 4-Allylpiperidin-4-amine should be rigorously characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show characteristic signals for the allyl group (multiplets in the 5-6 ppm and 2-3 ppm regions), along with signals for the piperidine ring protons.

-

¹³C NMR will show distinct signals for the sp² and sp³ carbons of the allyl group, in addition to the piperidine ring carbons. Two-dimensional NMR techniques like COSY and HSQC will be invaluable for unambiguous signal assignment.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 141.14.

-

High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

-

Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, likely involving the loss of the allyl group and fragmentation of the piperidine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

The FTIR spectrum should exhibit characteristic N-H stretching vibrations for the primary and secondary amines in the 3200-3400 cm⁻¹ region.

-

C-H stretching vibrations for the alkyl and alkenyl groups will be observed around 2800-3100 cm⁻¹.

-

A C=C stretching vibration for the allyl group is expected around 1640 cm⁻¹.

-

Stability and Handling

Chemical Stability

The stability of 4-Allylpiperidin-4-amine is influenced by both the piperidine ring and the allyl group.

-

Oxidation : The piperidine ring, particularly the nitrogen atom and adjacent carbons, is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat. Potential oxidation products include N-oxides and imines. The allylic C-H bonds are also prone to oxidation.

-

Acid/Base Stability : As a diamine, 4-Allylpiperidin-4-amine will be stable in basic and neutral conditions. In acidic conditions, it will form water-soluble salts.

-

Reactivity of the Allyl Group : The double bond of the allyl group can undergo typical electrophilic addition reactions (e.g., with halogens, hydrohalic acids) and may be susceptible to polymerization, especially in the presence of radical initiators or certain metal catalysts.

Storage and Handling

Based on the predicted properties and the nature of allylic amines, the following storage and handling precautions are recommended:

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration at 2-8 °C is advisable to minimize degradation. Protect from light.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong oxidizing agents and acids.

Experimental Protocols for Property Determination

The following protocols provide a framework for the experimental validation of the predicted physicochemical properties.

Melting Point Determination

Objective : To determine the melting point of 4-Allylpiperidin-4-amine.

Methodology :

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat rapidly to obtain an approximate melting point range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Boiling Point Determination

Objective : To determine the boiling point of 4-Allylpiperidin-4-amine.

Methodology :

-

Place a small volume of the liquid sample into a micro boiling point tube.

-

Invert a sealed capillary tube into the boiling point tube.

-

Attach the setup to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).

-

Observe for a steady stream of bubbles emerging from the inverted capillary.

-

Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

pKa Determination by Potentiometric Titration

Objective : To determine the acid dissociation constants (pKa) of the two amine groups in 4-Allylpiperidin-4-amine.

Methodology :

-

Accurately weigh a sample of 4-Allylpiperidin-4-amine and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Solubility Determination

Objective : To qualitatively and quantitatively determine the solubility of 4-Allylpiperidin-4-amine in aqueous and organic solvents.

Qualitative Methodology :

-

To separate test tubes, add a small, measured amount of the sample (e.g., 10 mg).

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, 5% HCl, 5% NaOH).

-

Vigorously agitate the mixture for a set period (e.g., 1 minute).

-

Visually inspect for the dissolution of the solid or the miscibility of the liquid.

Quantitative (Shake-Flask) Methodology :

-

Add an excess amount of the sample to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separate the undissolved solute from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

-

The measured concentration represents the solubility of the compound in that solvent at that temperature.

Conclusion

4-Allylpiperidin-4-amine represents an intriguing, yet underexplored, chemical entity with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its likely physicochemical properties and stability based on sound chemical principles and data from analogous structures. The detailed experimental protocols herein offer a clear path for researchers to empirically validate these predictions and to further characterize this promising molecule. Rigorous adherence to the outlined analytical and safety procedures will ensure the generation of reliable data and the safe handling of this compound.

References

- BenchChem. (2025).

- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.

- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.

- BenchChem. (2025).

- Poupaert, J. H., et al. (2005). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

An In-depth Technical Guide to the Safe Handling of 4-Allylpiperidin-4-amine

Section 1: Molecular Identity and Physicochemical Landscape

4-Allylpiperidin-4-amine is a substituted heterocyclic amine. Its structure, featuring a piperidine core, is a common motif in medicinal chemistry. The presence of both a primary amine and a secondary amine within the piperidine ring dictates its chemical reactivity and basicity, while the allyl group introduces a site of unsaturation. These features are critical in understanding its potential hazards and handling requirements.

Structural and Chemical Properties

| Property | Value / Predicted Value | Source / Rationale |

| IUPAC Name | 4-allylpiperidin-4-amine | - |

| Molecular Formula | C₈H₁₆N₂ | Calculated |

| Molecular Weight | 140.23 g/mol | Calculated |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid. | Based on analogs like 4-aminopiperidine and general properties of lower aliphatic amines.[1][2] |

| Odor | Predicted: Pungent, amine-like, potentially fishy. | Characteristic of volatile amines.[2][3] |

| Predicted Basicity (pKa) | Not experimentally determined. Expected to have two pKa values for the two amine groups, likely in the range of 9-11. | Based on the pKa of piperidine (11.22) and the presence of two basic nitrogen atoms.[3] |

| Predicted Solubility | Likely miscible with water and soluble in organic solvents like ethanol and benzene. | Lower aliphatic amines are typically water-soluble due to hydrogen bonding.[2] |

Section 2: Comprehensive Hazard Identification and GHS Classification

Based on an analysis of closely related aminopiperidines, 4-Allylpiperidin-4-amine should be handled as a hazardous substance with multiple potential routes of toxicity. The primary hazards are associated with its corrosive nature and acute toxicity.

Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Rationale from Analogs |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed. | Several functionalized amines are fatal or toxic if swallowed.[4][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Dermal toxicity is a known hazard for similar piperidine derivatives.[4][5] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. | 4-Aminopiperidine is classified as causing severe skin burns and eye damage.[6][7] The high basicity of the amine groups makes corrosivity a primary concern.[8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Direct consequence of skin corrosivity.[6] |

| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life. | A common hazard for substituted amines.[4] |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | A common hazard for substituted amines.[4] |

Hazard Pictograms:

Signal Word: Danger

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory to mitigate the risks associated with handling 4-Allylpiperidin-4-amine.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing inhalation or dermal exposure.

-

Chemical Fume Hood: All manipulations of 4-Allylpiperidin-4-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9] This is critical for preventing the inhalation of potentially toxic and corrosive vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[10][11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity to the workstation is crucial for immediate response in case of accidental contact.[12]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE provides the final barrier between the researcher and the chemical. The selection must be based on the highest potential for exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times.[12] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for tears or degradation before each use. For extended operations, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[5] For operations involving larger quantities, chemical-resistant aprons or coveralls are recommended.

-

Respiratory Protection: Respiratory protection is generally not required when work is performed within a certified fume hood. If an emergency situation arises or work must be conducted outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors must be used.

Caption: Mandatory PPE sequence before handling the compound.

Section 4: Safe Handling, Storage, and Disposal Protocols

Detailed Protocol for Safe Handling and Weighing

This protocol is designed to minimize exposure during routine laboratory operations.

-

Preparation: Before retrieving the compound, ensure the fume hood sash is at the appropriate working height and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).

-

Don PPE: Follow the PPE protocol outlined in Section 3.2.

-

Compound Retrieval: Retrieve the container from its designated storage location. Check the container for any signs of damage or leakage.

-

Transfer and Weighing: Perform all transfers inside the fume hood. To prevent static discharge, which can be a hazard with flammable compounds, use explosion-proof equipment and consider grounding and bonding containers.[5][10] Weigh the desired amount of the compound onto weigh paper or into a tared vial.

-

Container Sealing: Tightly close the main container immediately after use. It is advisable to use an inert gas like argon or nitrogen to blanket the headspace, especially for long-term storage, to prevent degradation from atmospheric components.[10]

-

Cleanup: Clean any minor spills within the fume hood immediately. Decontaminate all equipment and the work surface.

-

Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands and face thoroughly with soap and water after handling is complete.[10]

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and ensuring laboratory safety.

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[10]

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[12] The storage area should be secured and accessible only to authorized personnel.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to violent reactions.[12][13]

Waste Disposal

Chemical waste must be handled in accordance with institutional and regional regulations.

-

Waste Stream: Dispose of 4-Allylpiperidin-4-amine and any contaminated materials (gloves, weigh paper, etc.) in a clearly labeled hazardous waste container.

-

Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour chemical waste down the drain.[9]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Caption: Decision tree for first aid response to exposure.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

-

In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen.[14] Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive material can cause severe damage and perforation of the digestive tract.[6][13]

-

Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[11]

Section 6: Fire and Explosion Hazards

While not all piperidine derivatives are highly flammable, many are combustible and can form explosive mixtures with air upon heating.[4][5]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[13]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[13] Vapors may be heavier than air and can travel to an ignition source and flash back.[4][13]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[13]

References

- SAFETY DATA SHEET - TCI Chemicals. (2024, December 10). TCI Chemicals.

- 4 - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- 4 - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.

- 1 - SAFETY DATA SHEET. (2025, December 23). Fisher Scientific.

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). MilliporeSigma.

- SAFETY DATA SHEET - ThermoFisher. (2016, October 18). Thermo Fisher Scientific.

- 4 - SAFETY DATA SHEET. (2015, February 2). Fisher Scientific.

- Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- SAFETY DATA SHEET - Fisher Scientific. (2010, August 27). Fisher Scientific.

- 5 - Safety D

- 4-Anilinopiperidine | C11H16N2 | CID 89982.

- 4-Piperidinamine | C5H12N2 | CID 424361.

- An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide. Benchchem.

- US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Cas 13035-19-3,4-Aminopiperidine. LookChem.

- Synthesis of 4-piperidones. Organic Chemistry Portal.

- N-Phenylpiperidin-4-amine (4-Anilinopiperidine). LGC Standards.

- 4-Phenylpiperidin-4-amine | C11H16N2 | CID 20683930.

- 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1). Cayman Chemical.

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.

- Physical Properties of Amines. BYJU'S.

- An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine. Benchchem.

- Preparation of Piperidines, Part 3: Substituted

- Piperidine. Wikipedia.

- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: 4-Allylpiperidin-4-amine in Spiro-Piperidine Synthesis

[1]

Executive Summary

4-Allylpiperidin-4-amine represents a critical "chassis" molecule in modern medicinal chemistry.[1] Its value lies in its quaternary carbon center at the 4-position, which serves as a pivot point for constructing spiro-piperidines .[1] These spirocyclic scaffolds are privileged structures in drug discovery, offering rigid conformational control that improves binding affinity (reducing entropic penalty) and metabolic stability compared to their flexible acyclic counterparts.[1]

This guide details the synthesis of this core synthon and its divergent application into two primary spiro-cyclization pathways: Ring-Closing Metathesis (RCM) and Iodocyclization .[1]

Part 1: The Strategic Value of the Scaffold

The 4,4-disubstituted piperidine motif is essential for restricting the "chair-boat" conformational flipping of the piperidine ring.[1] By locking the conformation, researchers can vector substituents into precise 3D space to match receptor pockets—crucial for targets like GPCRs (e.g., Neurokinin-1, Chemokine receptors) and Ion Channels (e.g., Nav1.7) .[1]

Part 2: Synthesis of the Core Synthon

4-Allylpiperidin-4-amine[1]

While several routes exist (e.g., Curtius rearrangement), the most robust method for drug discovery applications—where functional group tolerance is key—is the Nucleophilic Addition to N-Sulfinyl Imines (Ellman Chemistry) .[1] This method is preferred over the Ritter reaction for small-scale discovery because it avoids harsh acidic conditions that cleave

Workflow Visualization: Core Synthesis

Caption: Synthesis of 4-Allyl-4-aminopiperidine via Ellman's Sulfinamide strategy, ensuring high yield and compatibility with Boc-protection.

Experimental Protocol: Ellman Route

Reagents:

-

Imine Formation:

-

Allylation:

-

Dissolve the imine in dry CH

Cl -

Dropwise add Allylmagnesium bromide (1.2 eq).[1] Note: The sulfinyl group directs stereochemistry if chiral induction is desired, but here it primarily acts as an activating group.[1]

-

Stir for 2 hours, warming slowly to 0°C. Quench with saturated NH

Cl.

-

-

Deprotection:

Part 3: Divergent Synthesis of Spiro-Piperidines[1]

Once the core is synthesized, it serves as the branch point for two distinct classes of spiro-cycles.[1]

Pathway A: Spiro-Lactams via Ring-Closing Metathesis (RCM)

This is the gold standard for creating Spiro[piperidine-4,3'-pyrrolidin]-2'-ones .

Mechanism:

-

Acylation: The 4-amine is acylated with acryloyl chloride to form a bis-olefin (diene).[1]

-

Metathesis: A Ruthenium carbene (Grubbs II) engages the terminal alkene of the allyl group and the acrylamide alkene, releasing ethylene gas and forming the spiro ring.[1]

Pathway B: Spiro-Oxazolines via Iodocyclization

This pathway utilizes the "iodine effect" to activate the alkene for intramolecular nucleophilic attack by a urea or amide oxygen.[1]

Workflow Visualization: Divergent Pathways

Caption: Divergent synthesis strategies converting the 4-allyl-4-amino core into spiro-lactams (left) and spiro-oxazolines (right).

Part 4: Detailed Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM)

Target: tert-butyl 2'-oxo-1-azaspiro[4.5]dec-3-ene-8-carboxylate.[1]

-

Acylation:

-

Cyclization:

-

Purification:

Protocol B: Iodocyclization

Target: Iodo-functionalized Spiro-oxazoline (versatile for further coupling).

-

Substrate Preparation: React 4-Allyl-4-aminopiperidine with Benzoyl isocyanate to form the corresponding urea.[1]

-

Cyclization:

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| RCM: Low Yield / Oligomers | Concentration too high | Dilute reaction to 0.005 M – 0.01 M to favor intramolecular cyclization over intermolecular polymerization. |

| RCM: Catalyst Death | Oxygen presence or Lewis basic amines | Degas solvents thoroughly (sparge with Argon for 30 min).[1] Use HCl salt of amine or protect basic nitrogens if not part of the amide.[1] |

| Core Synthesis: Incomplete Allylation | Wet Grignard reagent or enolization | Titrate Grignard before use.[1] Ensure temperature is strictly -78°C during addition to prevent enolization of the imine. |

| Iodocyclization: Reversion | Elimination of HI | Keep the reaction basic (NaHCO |

References

-

Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. (Accessed 2024).[1][2] A comprehensive overview of the medicinal chemistry utility of spiro-piperidines.

-

Synthesis of spiro-cyclics via ring-closing metathesis.Arkivoc, 2003(3), 67-76.

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 2025. Recent advances in catalytic approaches to spiro-piperidines.[1][3]

-

Iodocyclization: Past and Present Examples.ResearchGate Review.

Methodological & Application

Application Note: Synthesis of Spiro-Lactams from 4-Allylpiperidin-4-amine

Executive Summary

Spirocyclic piperidines are "privileged scaffolds" in modern drug discovery, offering significant advantages over flat aromatic structures. They provide increased

This guide details the transformation of 4-Allylpiperidin-4-amine —a versatile gem-disubstituted building block—into spiro-lactams. We focus on two distinct, high-value synthetic pathways:

-

Ring-Closing Metathesis (RCM): For generating unsaturated spiro-pyrrolidones.[1]

-

Atom Transfer Radical Cyclization (ATRC): For generating functionalized, saturated spiro-lactams.

These protocols are designed for scalability and reproducibility, leveraging the Thorpe-Ingold effect inherent in the gem-disubstituted starting material to facilitate ring closure.

Chemical Strategy Map

The following flowchart illustrates the divergent pathways from the core building block to complex spiro-architectures.

Caption: Divergent synthesis of spiro-lactams via Metathesis (Path A) and Radical Cyclization (Path B).

Protocol A: Ring-Closing Metathesis (RCM)

Target: N-Boc-spiro[piperidine-4,3'-pyrrolidin]-2'-one (Unsaturated)

This method utilizes the Grubbs II catalyst to close the ring between the allyl group and an acrylamide moiety. The gem-disubstitution at the 4-position pre-organizes the molecule for cyclization (Thorpe-Ingold effect).

Reagents & Equipment[2]

-

Substrate: N-Boc-4-allyl-4-aminopiperidine (1.0 equiv)

-

Acylating Agent: Acryloyl chloride (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Catalyst: Grubbs Catalyst, 2nd Generation (2–5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM) (Degassed)

Step-by-Step Methodology

Step 1: Acryloylation

-

Dissolution: Dissolve N-Boc-4-allyl-4-aminopiperidine (5.0 g, 20.8 mmol) in anhydrous DCM (100 mL) under

atmosphere. Cool to 0°C. -

Addition: Add DIPEA (7.2 mL, 41.6 mmol). Dropwise add acryloyl chloride (2.0 mL, 25.0 mmol) over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of amine.

-

Workup: Quench with sat.

. Extract with DCM ( -

Purification: Flash chromatography (SiO2, 0-40% EtOAc/Hexane) yields the N-acryloyl intermediate.

Step 2: Ring-Closing Metathesis[1]

-

Dilution (Critical): Dissolve the intermediate from Step 1 in degassed anhydrous DCM to a concentration of 0.01 M (approx. 2.9 g in 1 L DCM). Note: High dilution prevents intermolecular dimerization.

-

Catalysis: Add Grubbs II catalyst (2 mol%). Fit flask with a reflux condenser and

inlet. -

Reflux: Heat to reflux (40°C) for 4–12 hours. A gentle stream of

helps remove ethylene gas, driving the equilibrium forward. -

Scavenging: Cool to RT. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS® DMT) and stir for 1 hour to remove metal residues.

-

Isolation: Filter through a Celite pad. Concentrate filtrate.

-

Purification: Flash chromatography (SiO2, EtOAc/Hexane) yields the spiro-lactam.

Troubleshooting Table (RCM)

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Ethylene buildup | Sparge reaction with Argon/Nitrogen continuously. |

| Dimer Formation | Concentration too high | Dilute reaction to 0.005 M. |

| Catalyst Death | Oxygen/Moisture | Ensure rigorous degassing of DCM; use fresh catalyst. |

Protocol B: Atom Transfer Radical Cyclization (ATRC)

Target: 3'-Chloro-spiro[piperidine-4,2'-pyrrolidin]-5'-one

This protocol offers a complementary route yielding a functionalized (chlorinated) spiro-lactam, ideal for subsequent substitution reactions (e.g., azide displacement).

Reagents

-

Substrate: N-Boc-4-allyl-4-aminopiperidine

-

Acylating Agent: Chloroacetyl chloride

-

Catalyst: CuCl (30 mol%)

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) (30 mol%) or PMDETA

-

Reductant: AIBN (optional initiator) or Ascorbic Acid (if using ARGET conditions)

Step-by-Step Methodology

Step 1: Chloroacetylation

-

Setup: Similar to Protocol A (Step 1), but use Chloroacetyl chloride instead of acryloyl chloride.

-

Product: This yields the

-chloroacetamide intermediate. Isolate as a white solid.

Step 2: Radical Cyclization

-

Preparation: Dissolve the

-chloroacetamide (1.0 equiv) in degassed 1,2-dichloroethane (DCE) or Ethanol (0.1 M). -

Catalyst Mix: Add CuCl (0.3 equiv) and TPMA (0.3 equiv). The solution should turn green/brown.

-

Reaction: Heat to reflux (80°C) under Argon.

-

Mechanism: The Cu(I) abstracts the chlorine atom, generating a radical

to the carbonyl. This radical cyclizes onto the allyl double bond (5-exo-trig), followed by chlorine transfer from Cu(II)-Cl to quench the primary radical. -

Workup: Cool to RT. Filter through a short silica plug to remove Copper salts.

-

Yield: Evaporation typically yields the clean chlorinated spiro-lactam (often >85% purity) requiring minimal purification.

Comparative Analysis of Methods

| Feature | Protocol A (RCM) | Protocol B (ATRC) |

| Ring Size formed | 5-membered (pyrrolidone) | 5-membered (pyrrolidone) |

| Product State | Unsaturated ( | Saturated, Halogenated |

| Scalability | Moderate (High dilution required) | High (Concentrated conditions OK) |

| Cost | High (Ru catalyst) | Low (Cu catalyst) |

| Key Utility | Creating rigid, flat spiro-cores | Creating functionalizable cores ( |

References

-

Spirocyclic Scaffolds in Drug Discovery

-

Ring-Closing Metathesis (RCM)

- Title: Ring-Closing Metathesis (RCM)

- Source: BenchChem Applic

- Context: General parameters for RCM on piperidine deriv

-

Thorpe-Ingold Effect in Spirocyclization

- Title: The Thorpe-Ingold effect in cycliz

- Source:Journal of Organic Chemistry.

- Context: Mechanistic grounding for the high efficiency of 4,4-disubstituted cycliz

-

ATRC (Radical)

- Title: Copper-Catalyzed Atom Transfer Radical Cycliz

- Source:Chemical Reviews (2012).

- Context: Detailed mechanism and ligand selection for Cu-catalyzed radical cycliz

Sources

- 1. Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00545C [pubs.rsc.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. aragen.com [aragen.com]

- 7. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]

Application Note: A Validated Protocol for the Synthesis of 4-Allyl-4-((2-cyanoethyl)amino)piperidine

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-allyl-4-((2-cyanoethyl)amino)piperidine through the N-alkylation of 4-Allylpiperidin-4-amine with 3-bromopropionitrile. Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The cyanoethylation reaction detailed herein is a critical transformation for introducing a versatile propionitrile moiety, which can serve as a precursor for further functionalization.[3][4] This guide offers a step-by-step methodology, explains the mechanistic rationale behind experimental choices, details critical safety precautions, and provides a robust framework for reaction monitoring and product purification, designed for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

The piperidine ring is a cornerstone in the design of modern therapeutics, found in drugs targeting a wide array of diseases.[2][5][6] The functionalization of this scaffold is therefore of paramount importance. The reaction between a primary amine, such as 4-Allylpiperidin-4-amine, and an alkyl halide like 3-bromopropionitrile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Scheme: 4-Allylpiperidin-4-amine + 3-Bromopropionitrile → 4-Allyl-4-((2-cyanoethyl)amino)piperidine

In this reaction, the lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

A common challenge in the N-alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting material, reacts further with the alkyl halide.[7][8] This protocol mitigates this issue by carefully controlling stoichiometry and reaction conditions to favor the desired mono-alkylation product. A non-nucleophilic base (Potassium Carbonate) is used to neutralize the hydrobromic acid (HBr) generated in situ, preventing the protonation and deactivation of the starting amine nucleophile.

Critical Health and Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.

-

3-Bromopropionitrile: This reagent is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[9][10] It is also a skin and eye irritant.[11]

-

4-Allylpiperidin-4-amine: While specific data is limited, related aminopiperidines are known to be corrosive and can cause severe skin and eye damage.[13][14] It should be handled with the same level of care as 3-bromopropionitrile.

-

Acetonitrile (Solvent): Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local environmental regulations.

Experimental Design and Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Supplier |

| 4-Allylpiperidin-4-amine | C₈H₁₆N₂ | 140.23 | 1.2 | 168 mg | 1.2 | - |

| 3-Bromopropionitrile | C₃H₄BrN | 133.98 | 1.0 | 134 mg | 1.0 | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 345 mg | 2.5 | - |

| Acetonitrile (ACN), Anhydrous | CH₃CN | 41.05 | - | 10 mL | - | - |

Equipment

-

50 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with inert gas inlet (Nitrogen or Argon)

-

Heating mantle with temperature controller

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Rotary evaporator

-

Silica gel for flash chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Protocol

1. Reaction Setup: a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Allylpiperidin-4-amine (168 mg, 1.2 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol). b. Add 10 mL of anhydrous acetonitrile to the flask. c. Attach the reflux condenser, and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

2. Reagent Addition and Reaction: a. While stirring the suspension at room temperature, slowly add 3-bromopropionitrile (134 mg, 1.0 mmol) to the flask using a syringe. The slow addition helps to control the initial reaction rate and minimize side reactions. b. After the addition is complete, heat the reaction mixture to 60 °C using a heating mantle. c. Maintain stirring at 60 °C and monitor the reaction's progress.

3. Reaction Monitoring: a. Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture and spot it on a TLC plate. b. Use an appropriate eluent system (e.g., Dichloromethane:Methanol 9:1 with 0.5% Triethylamine) to develop the plate. c. Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is considered complete upon the disappearance of the limiting reagent (3-bromopropionitrile) and the primary amine starting material. Typical reaction times are 6-12 hours.

4. Workup and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the resulting crude oil in ethyl acetate (20 mL) and transfer it to a separatory funnel. e. Wash the organic layer with brine (2 x 15 mL) to remove any remaining inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Load the crude product onto the column and elute with a gradient solvent system, such as 0% to 10% methanol in dichloromethane. The addition of a small amount of triethylamine (0.5%) to the eluent can prevent the product from streaking on the column. d. Collect the fractions containing the pure product (as determined by TLC) and combine them. e. Remove the solvent under reduced pressure to yield 4-allyl-4-((2-cyanoethyl)amino)piperidine as the final product.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[15]

Workflow and Process Visualization

The following diagram illustrates the complete workflow from initial setup to the final, purified product.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]

- 4. Amines — Centauri Technologies LP [centauriusa.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-Bromopropionitrile = 98.0 GC 2417-90-5 [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of 1,9-Diazaspiro[5.5]undecane Scaffolds

Executive Summary

The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying G-protein coupled receptor (GPCR) ligands, including Neurokinin-1 (NK1) antagonists, Opioid Receptor-Like 1 (ORL-1) ligands, and Acetyl-CoA Carboxylase (ACC) inhibitors.[1] Its rigid spirocyclic geometry offers precise vector orientation of substituents, superior metabolic stability compared to flexible analogs, and high Fsp³ character.

This application note details a robust, scalable protocol for synthesizing the 1,9-diazaspiro[5.5]undecane core starting from 4-allylpiperidin-4-amine . Unlike traditional alkylation routes which suffer from oligomerization and low yields, this protocol utilizes Ring-Closing Metathesis (RCM) to construct the spiro-fused ring. This route leverages the gem-disubstituent effect (Thorpe-Ingold effect) at the quaternary center to drive cyclization efficiency.

Strategic Analysis & Retrosynthesis

The synthesis targets the construction of a second piperidine ring onto the existing 4-substituted piperidine core.

Structural Logic

-

Target: 1,9-Diazaspiro[5.5]undecane (Two six-membered nitrogen rings sharing C5).

-

Starting Material: 4-Allylpiperidin-4-amine (typically N-protected).

-

Transformation: The 4-amino group serves as the nucleophilic anchor for the new ring, while the 4-allyl group provides the necessary carbon framework for RCM.

Synthetic Pathway[2][3][4]

-

Functionalization: Acylation of the primary amine with acryloyl chloride creates the diene precursor (N-acryloyl-4-allyl-4-aminopiperidine).

-

Cyclization (RCM): Ruthenium-catalyzed metathesis closes the ring between the allyl and acryloyl alkenes, forming an unsaturated lactam.

-

Global Reduction: Catalytic hydrogenation saturates the alkene, followed by hydride reduction of the lactam to yield the secondary amine.

Figure 1: Strategic workflow for the synthesis of 1,9-diazaspiro[5.5]undecane.

Detailed Experimental Protocol

Pre-requisites & Safety

-

Reagents: 1-Boc-4-allylpiperidin-4-amine (CAS: Custom/Intermediate), Acryloyl chloride (Lachrymator!), Grubbs Catalyst 2nd Generation, LiAlH4.

-

Solvents: Anhydrous Dichloromethane (DCM), THF (peroxide-free).

-

Safety: Acryloyl chloride is highly toxic and volatile. Grubbs catalyst is air-stable but best handled under inert gas for reproducibility. Perform all reactions in a fume hood.

Stage I: Acryloylation (Diene Formation)

This step installs the "second arm" of the diene system required for metathesis.

-

Setup: Charge a flame-dried round-bottom flask with 1-Boc-4-allylpiperidin-4-amine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (Et3N) (2.5 equiv) and cool the solution to 0°C under Nitrogen.

-

Acylation: Dropwise add Acryloyl chloride (1.1 equiv) diluted in a small volume of DCM. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (visualize with KMnO4; alkene active).

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-acryloyl intermediate.

Stage II: Ring-Closing Metathesis (The Critical Step)

This step forms the spirocyclic core. High dilution is critical to favor intramolecular cyclization over intermolecular dimerization.

-

Degassing: Dissolve the acrylamide intermediate from Stage I in anhydrous DCM to a dilute concentration (0.005 M to 0.01 M ). Note: Higher concentrations favor oligomerization. Degas the solution by bubbling Nitrogen for 15-20 mins.

-

Catalyst Addition: Add Grubbs Catalyst 2nd Generation (5–10 mol%).

-

Reflux: Heat the reaction to reflux (40°C) under Nitrogen for 2–12 hours.

-

Checkpoint: Monitor the disappearance of the starting diene by TLC or LC-MS. The product (unsaturated lactam) will be more polar.

-

-

Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.

-

Filtration: Filter through a pad of Celite/Silica to remove the catalyst residues.

-

Isolation: Concentrate the filtrate. The crude spiro-lactam (typically a solid) can often be used directly or purified by chromatography if high purity is required.

Stage III: Global Reduction & Deprotection

Converts the unsaturated lactam to the saturated piperidine ring.

-

Hydrogenation (C=C Reduction):

-

Dissolve the spiro-lactam in MeOH/EtOAc.

-

Add 10% Pd/C (10 wt%).

-

Stir under H2 atmosphere (balloon pressure) for 4–6 hours. Filter and concentrate to get the saturated lactam.

-

-

Amide Reduction (C=O to CH2):

-

Dissolve the saturated lactam in anhydrous THF (0.1 M).

-

Carefully add Lithium Aluminum Hydride (LiAlH4) (3–4 equiv) at 0°C.

-

Heat to reflux for 6–12 hours.

-

Fieser Workup: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

-

-

Boc-Deprotection (Optional):

-

If the free diamine is required: Treat the reduced product with TFA/DCM (1:4) or 4M HCl in Dioxane for 1 hour.

-

Concentrate to yield the 1,9-diazaspiro[5.5]undecane salt.

-

Data Presentation & Troubleshooting

Expected Yields & Metrics

| Step | Reaction | Typical Yield | Critical Parameter |